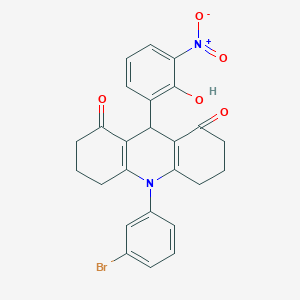

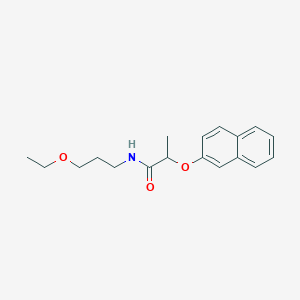

![molecular formula C14H14N2O4S B4851341 N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4851341.png)

N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Overview

Description

“N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide” is a chemical compound with the molecular formula C14H13BrN2O4S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.23 and a density of 1.58±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including our compound of interest, exhibit promising anticancer potential. Researchers have observed their ability to inhibit tumor growth and metastasis. Mechanistically, they interfere with cell cycle progression, induce apoptosis, and modulate key signaling pathways. Further studies are warranted to explore their specific targets and optimize their efficacy in cancer therapy .

Anticonvulsant Properties

Thiazolidine-based compounds have demonstrated anticonvulsant effects in preclinical models. They interact with neurotransmitter systems, stabilize neuronal membranes, and reduce excitability. Investigations into the precise mechanisms and potential clinical applications are ongoing .

Antimicrobial Activity

Our compound may serve as a valuable antimicrobial agent. Thiazolidine derivatives exhibit antibacterial, antifungal, and antiviral properties. Their mode of action involves disrupting microbial membranes, inhibiting enzymes, and interfering with nucleic acid synthesis. Researchers are exploring their use in combating drug-resistant pathogens .

Anti-Inflammatory Effects

Thiazolidine scaffolds possess anti-inflammatory properties. By modulating cytokines, chemokines, and transcription factors, they mitigate inflammatory responses. These compounds could find applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disorders .

Neuroprotective Potential

Emerging evidence suggests that thiazolidine derivatives protect neurons from oxidative stress, inflammation, and excitotoxicity. Their neuroprotective effects make them interesting candidates for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

Thiazolidine-based molecules scavenge free radicals and enhance cellular antioxidant defenses. Their ability to counter oxidative damage contributes to overall health and longevity. Researchers are investigating their potential as dietary supplements or therapeutic agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of our compound is crucial. Factors like absorption, distribution, metabolism, and excretion impact its bioavailability and therapeutic efficacy. Researchers are optimizing synthetic routes and exploring prodrugs to enhance these properties .

Green Synthesis and Sustainability

Efforts to synthesize thiazolidine derivatives using eco-friendly methods (green chemistry) are gaining momentum. Researchers aim to reduce environmental impact, minimize waste, and improve atom economy. The development of sustainable synthetic routes is a priority .

Future Directions

The future directions for research on “N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

N-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-8(17)15-14-16-13(18)12(21-14)7-9-6-10(19-2)4-5-11(9)20-3/h4-7H,1-3H3,(H,15,16,17,18)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFNRBMATODCQQ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4851274.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)

![1-(4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4851289.png)

![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)

![N-(3-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4851296.png)

![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)

![4-(2,3-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4851318.png)

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B4851340.png)